![molecular formula C25H28FN5OS B2513488 2-Ethyl-5-((4-ethylphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898367-94-7](/img/structure/B2513488.png)
2-Ethyl-5-((4-ethylphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are defined by its molecular formula, C25H28FN5OS, and its molecular weight, 465.59. Unfortunately, I could not find specific information on the detailed physical and chemical properties of this compound.Applications De Recherche Scientifique
Antimicrobial Activities
Research has highlighted the synthesis and antimicrobial evaluation of various thiazolo[3,2-b]-1,2,4-triazole derivatives, indicating a potential application in the development of new antimicrobial agents. For instance, studies on novel 1,2,4-triazole Schiff bases containing piperazine groups have shown promising antimicrobial activities against a range of bacterial and fungal strains. These compounds' mechanisms may involve interaction with microbial enzymes or disruption of cell wall synthesis, suggesting that similar structures could serve as templates for designing new antimicrobial agents (Basoglu Ozdemir, 2016).
Anti-inflammatory and Analgesic Properties
The anti-inflammatory and analgesic activities of thiazolo[3,2-b]-1,2,4-triazole derivatives have been investigated, revealing potential applications in treating inflammatory diseases and pain management. Some synthesized derivatives have shown significant activity in preclinical models, indicating the relevance of this scaffold in developing new therapeutic agents. These activities may be attributed to the inhibition of pro-inflammatory cytokines or modulation of other key inflammatory pathways (Tozkoparan et al., 2004).
Antitumor Activity
Compounds with thiazolo[3,2-b]-1,2,4-triazole frameworks have also been explored for their antitumor activities. Novel Schiff bases containing piperazine groups have demonstrated inhibitory activity against tumor cells, suggesting a potential application in cancer therapy. The antitumor activity might be related to the compounds' ability to interfere with DNA synthesis, cell cycle progression, or specific oncogenic pathways, making them candidates for further investigation as anticancer agents (Ding et al., 2016).
Mécanisme D'action
Safety and Hazards
This compound is intended for research use only and is not intended for human or veterinary use. Therefore, it should be handled with appropriate safety measures in a research setting.
Orientations Futures
The study of similar compounds, such as FPMINT, suggests potential future directions for research on this compound . For instance, further studies could investigate the structure-activity relationship of this compound and its analogues, as well as their inhibitory effects on ENTs . Additionally, the synthesis and chemical reactions of this compound could be explored in more detail.
Propriétés
IUPAC Name |
2-ethyl-5-[(4-ethylphenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN5OS/c1-3-17-9-11-18(12-10-17)22(23-24(32)31-25(33-23)27-21(4-2)28-31)30-15-13-29(14-16-30)20-8-6-5-7-19(20)26/h5-12,22,32H,3-4,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKIZUXWZPXRKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)CC)S2)O)N4CCN(CC4)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-5-((4-ethylphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-isopropylacetamide](/img/structure/B2513405.png)
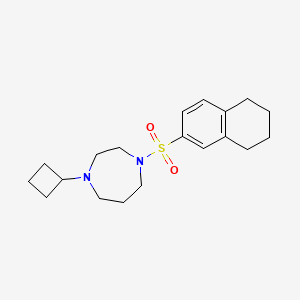
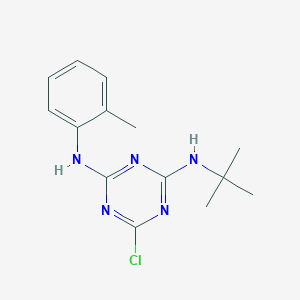
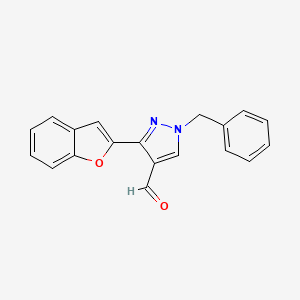
![4-(N,N-diethylsulfamoyl)-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2513414.png)
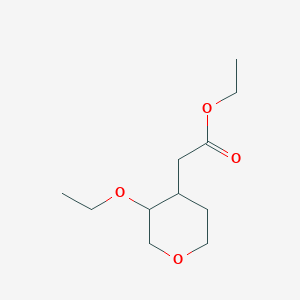
![[2-(4-Methylphenoxy)phenyl]methanol](/img/structure/B2513418.png)
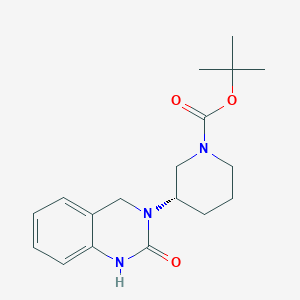

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2,3-dimethoxybenzoate](/img/structure/B2513421.png)
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]cyclohexanecarboxamide](/img/structure/B2513423.png)

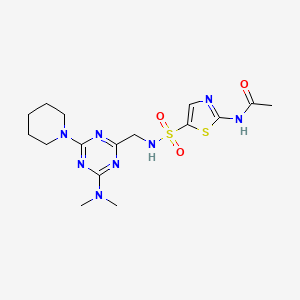
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(1-methoxypropan-2-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2513428.png)